The synthesis of AMP-945 involves a multi-step organic synthesis process that utilizes a 4-aminopyrimidine skeleton as its foundational structure. This design allows for high selectivity towards FAK while minimizing off-target effects. The synthesis typically employs combinatorial chemistry techniques to optimize the compound's potency and selectivity .
Technical details of the synthesis include:
AMP-945 has a well-defined molecular structure characterized by its 4-aminopyrimidine core. The molecular formula is with a molecular weight of approximately 255.31 g/mol.
The three-dimensional structure of AMP-945 allows it to effectively bind to the ATP-binding site of FAK, inhibiting its kinase activity .
AMP-945 acts primarily through competitive inhibition of FAK by binding to its active site. This mechanism prevents the phosphorylation of specific tyrosine residues crucial for FAK's activation and downstream signaling pathways associated with cancer cell proliferation and survival.
This complex formation inhibits the normal function of FAK, disrupting its role in cellular signaling pathways.
The mechanism of action for AMP-945 involves:
In clinical trials, plasma levels of AMP-945 were shown to exceed concentrations required for effective inhibition of FAK, demonstrating a clear dose-dependent relationship between drug levels and pharmacodynamic effects .
Relevant analyses indicate that AMP-945 maintains its integrity during storage and handling, which is crucial for its application in clinical settings .
AMP-945 is primarily being investigated for its potential applications in:
Ongoing clinical trials aim to establish the therapeutic efficacy of AMP-945 in these areas, with promising early results indicating its safety profile and pharmacokinetic properties suitable for further development .
AMP-945 (Narmafotinib) is characterized by a 4-aminopyrimidine core structure (chemical name: 2-[2-[2-[[2-Methoxy-4-(1-methyl-4-piperidinyl)phenyl]amino]-5-(trifluoromethyl)-4-pyrimidinyl]ethyl]benzeneacetamide; molecular weight: 527.58 g/mol; CAS: 1393653-34-3). This scaffold enables deep penetration into the adenosine triphosphate-binding pocket of Focal Adhesion Kinase, facilitated by the trifluoromethyl and benzeneacetamide moieties optimizing hydrophobic interactions with the kinase domain. Binding kinetics reveal an exceptionally high affinity, with a dissociation constant (KD) of 0.21 nM, positioning AMP-945 among the most potent Focal Adhesion Kinase inhibitors reported [1] [8].
Selectivity profiling across 468 kinases demonstrates that AMP-945 exhibits >200-fold selectivity for Focal Adhesion Kinase over the closely related Proline-Rich Tyrosine Kinase 2. This specificity is attributed to nuanced structural differences in the hinge region and glycine-rich loop of the kinase domain, where AMP-945’s compact structure avoids steric clashes unique to Proline-Rich Tyrosine Kinase 2. Comparative analysis with other Focal Adhesion Kinase inhibitors highlights AMP-945’s distinct binding mode: unlike 2,4-diaminopyrimidine-based inhibitors (e.g., Defactinib) that utilize sulfonamide groups for solvent interactions, AMP-945 relies on direct alkyl chain interactions without bridging atoms, enhancing its kinetic stability [3] [8].
Table 1: Comparative Selectivity Profile of AMP-945 Against Key Kinases
Kinase | IC50 (nM) | Selectivity Fold vs. Focal Adhesion Kinase |
---|---|---|
Focal Adhesion Kinase | 2.2 | 1 |
Proline-Rich Tyrosine Kinase 2 | >440 | >200 |
Src | >1000 | >454 |
Vascular Endothelial Growth Factor Receptor 2 | >1000 | >454 |
Epidermal Growth Factor Receptor | >1000 | >454 |
Autophosphorylation at tyrosine residue 397 (Y397) is the pivotal initial step in Focal Adhesion Kinase activation, creating a docking site for Src homology 2 domain-containing proteins. AMP-945 potently inhibits this process by sterically blocking the catalytic cleft, preventing tyrosine kinase-mediated transphosphorylation. Cellular assays using triple-negative breast cancer (MDA-MB-231) models demonstrate an half-maximal inhibitory concentration of 7 nM against Y397-Focal Adhesion Kinase phosphorylation, correlating with disrupted downstream signaling. This potency exceeds general cellular toxicity (half-maximal inhibitory concentration = 2.7 μM), indicating a high therapeutic index [1].
Molecular dynamics simulations reveal that AMP-945 stabilizes Focal Adhesion Kinase in a closed conformation, restricting the transition from autoinhibitory to active states. The methoxy-piperidinyl moiety of AMP-945 forms critical hydrogen bonds with glutamate 430 and aspartate 564 residues adjacent to the Y397 site, while the trifluoromethyl group enhances hydrophobic packing within the hydrophobic regulatory spine. This dual mechanism not only prevents autophosphorylation but also allosterically impedes Src-family kinase recruitment, effectively decoupling Focal Adhesion Kinase from growth factor receptor and integrin-mediated activation cascades [1] [3].
AMP-945 exerts profound effects on tumor-stromal interactions by disrupting integrin-mediated mechanotransduction. In pancreatic ductal adenocarcinoma models, AMP-945 treatment (80 mg/kg orally for 28 days) significantly reduced collagen fiber alignment and extracellular matrix stiffness, as quantified by second harmonic generation imaging and atomic force microscopy. This biomechanical reprogramming stems from AMP-945’s inhibition of Focal Adhesion Kinase-paxillin-integrin β1 complex formation, which is essential for force transmission and focal adhesion maturation. Consequently, cancer-associated fibroblast contraction and extracellular matrix remodeling capabilities are impaired, decreasing hyaluronic acid deposition and interstitial pressure [4] [10].
The biomechanical changes induced by AMP-945 create a permissive environment for synergistic combinations with standard chemotherapies. In vivo, AMP-945 pretreatment ("stromal priming") followed by gemcitabine/nab-paclitaxel:
Table 2: Synergistic Effects of AMP-945 with Chemotherapy in Desmoplastic Tumors
Parameter | AMP-945 Monotherapy | Chemotherapy Alone | AMP-945 + Chemotherapy |
---|---|---|---|
Tumor Growth Inhibition (MDA-MB-231 xenograft) | 32% | 45% | 88% |
Metastatic Incidence (Pancreatic ductal adenocarcinoma orthotopic) | 35% reduction | 28% reduction | 78% reduction |
Intratumoral Drug Penetration | 1.8-fold increase | Baseline | 3.2-fold increase |
G2/M Phase Enrichment | 15% increase | No change | 42% increase |
Focal Adhesion Kinase and Proline-Rich Tyrosine Kinase 2 share 45% amino acid identity in kinase domains but exhibit distinct cellular functions and activation triggers. While Focal Adhesion Kinase responds primarily to integrin engagement and mechanical stress, Proline-Rich Tyrosine Kinase 2 activation is calcium-dependent and prevalent in neuronal and hematopoietic cells. AMP-945 demonstrates isoform-specific efficacy, suppressing full-length Focal Adhesion Kinase (125 kDa) and the Focal Adhesion Kinase-Related Non-Kinase variant with equal potency but showing minimal activity against Proline-Rich Tyrosine Kinase 2 (half-maximal inhibitory concentration >440 nM) [7] [8].
Structural determinants of this selectivity include:
Notably, AMP-945’s selectivity prevents off-target suppression of Proline-Rich Tyrosine Kinase 2-mediated functions in synaptic plasticity, osteoclast regulation, and hippocampal memory consolidation. This distinguishes it from dual Focal Adhesion Kinase/Proline-Rich Tyrosine Kinase 2 inhibitors (e.g., PF-562271) that may induce neurological or immunological adverse effects [7].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: